A safe and efficient continuous process for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a structural isomer of (3-methyl-1H-pyrazol-1-yl)acetic acid, has been reported []. The method involves a three-step procedure starting from sodium azide, methyl bromoacetate, and 3-methylbut-1-yne. This approach avoids the isolation of hazardous intermediates and utilizes FT-IR inline monitoring to minimize risks associated with azides. While this process describes the synthesis of the 1,2,4-triazole isomer, it provides valuable insights that could be adapted for the synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid. Further research focusing on optimizing the synthesis of (3-methyl-1H-pyrazol-1-yl)acetic acid with high yield and purity would be beneficial.
X-ray diffraction studies of its lanthanide complexes revealed diverse coordination environments and crystallographic structures []. The carboxylate groups can coordinate in terminal bidentate, bridging tridentate, or bridging bidentate modes, leading to the formation of one-dimensional chain structures in the solid state.
While the specific mechanism of action of (3-methyl-1H-pyrazol-1-yl)acetic acid itself has not been extensively studied, its metal complexes, particularly with copper, have shown promising antitumor activity []. The copper complexes exhibit significant cytotoxicity against a panel of human cancer cell lines, exceeding the efficacy of cisplatin in some cases. This activity is attributed to their ability to target protein disulfide isomerase (PDI), induce ER stress, and trigger paraptotic cell death. These findings highlight the potential of (3-methyl-1H-pyrazol-1-yl)acetic acid as a scaffold for developing novel metal-based anticancer agents.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6